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Compound of Interest

Compound Name:

tert-Butyl (trans-4-

hydroxymethylcyclohexylmethyl)ca

rbamate

Cat. No.: B1319475 Get Quote

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield

publicly available experimental spectroscopic data (NMR, IR, MS) for tert-Butyl (trans-4-
hydroxymethylcyclohexylmethyl)carbamate (CAS No: 172348-63-9). The data presented

herein is predicted based on the chemical structure and analysis of analogous compounds.

This technical guide provides a predicted spectroscopic profile of tert-Butyl (trans-4-
hydroxymethylcyclohexylmethyl)carbamate, intended to assist researchers, scientists, and

drug development professionals in the characterization of this compound. The guide includes

predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, alongside generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for tert-Butyl (trans-4-
hydroxymethylcyclohexylmethyl)carbamate. These predictions are based on established

principles of spectroscopy and data from structurally similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 4.5 Broad Singlet 1H NH-COO

~ 3.4 Triplet 2H CH₂-OH

~ 2.9 Triplet 2H CH₂-NH

~ 1.8 - 1.9 Multiplet 2H Cyclohexyl CH (axial)

~ 1.44 Singlet 9H -C(CH₃)₃

~ 1.4 - 1.6 Multiplet 1H Cyclohexyl CH

~ 1.2 - 1.4 Multiplet 1H Cyclohexyl CH

~ 0.9 - 1.1 Multiplet 4H
Cyclohexyl CH₂

(equatorial)

~ 1.5 (overlaps with

other signals)
Singlet 1H OH

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Assignment

~ 156.0 C=O (Carbamate)

~ 79.0 -C(CH₃)₃

~ 68.0 CH₂-OH

~ 46.0 CH₂-NH

~ 40.0 Cyclohexyl CH

~ 36.0 Cyclohexyl CH

~ 30.0 Cyclohexyl CH₂

~ 28.5 -C(CH₃)₃

Table 3: Predicted FT-IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3350 Strong, Broad O-H Stretch (Alcohol)

~ 3320 Medium N-H Stretch (Carbamate)

~ 2920, 2850 Strong C-H Stretch (Aliphatic)

~ 1685 Strong C=O Stretch (Carbamate)

~ 1520 Medium N-H Bend (Amide II)

~ 1250 Strong C-O Stretch (Carbamate)

~ 1170 Strong C-O Stretch (t-Butyl)

~ 1040 Medium C-O Stretch (Alcohol)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Predicted Fragment

243 [M]⁺ (Molecular Ion)

228 [M - CH₃]⁺

186 [M - C₄H₉O]⁺

144 [M - Boc]⁺

100 [Boc]⁺

57 [C₄H₉]⁺ (t-Butyl cation)

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid

organic compound such as tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
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Weigh approximately 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7

mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

Transfer the solution into a standard 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not

already present in the solvent.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient number of

scans should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. Due to the lower

natural abundance of ¹³C, a larger number of scans and a more concentrated sample may

be required.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Instrument Setup and Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.
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Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4

cm⁻¹.

The instrument software will automatically ratio the sample spectrum against the

background spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic

solvent (e.g., methanol or acetonitrile).

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

If necessary, filter the solution to remove any particulate matter.

Instrument Setup and Data Acquisition:

The method of sample introduction will depend on the instrument (e.g., direct infusion, or

coupled with gas or liquid chromatography).

For Electron Ionization (EI), the sample is introduced into the ion source where it is

vaporized and bombarded with a high-energy electron beam.

For Electrospray Ionization (ESI), the sample solution is introduced into the ion source

through a heated capillary, forming charged droplets that desolvate to produce gaseous

ions.

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio, and the

detector records their abundance.

Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and subsequent

spectroscopic characterization of a target compound.
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Caption: Workflow for Synthesis and Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of tert-Butyl (trans-4-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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